molecular formula C25H20N2O2S B2874855 4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312743-78-5

4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2874855
CAS No.: 312743-78-5
M. Wt: 412.51
InChI Key: YSDHNCJKLGDDTG-UHFFFAOYSA-N
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Description

4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H20N2O2S and its molecular weight is 412.51. The purity is usually 95%.
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Biological Activity

4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized from α-haloketones and thiourea under basic conditions.
  • Introduction of the Dimethylphenyl Group : This is achieved through Friedel-Crafts acylation using 2,5-dimethylbenzoyl chloride.
  • Final Benzamide Formation : The final compound is obtained by reacting the thiazole derivative with benzoyl chloride.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For example:

  • Case Study : A study evaluated several thiazole derivatives against various bacterial strains. The results showed that compounds similar to this compound exhibited potent antibacterial activity comparable to standard antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied:

  • Mechanism of Action : These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, they may inhibit kinases that are crucial for tumor growth.
  • Case Study : In a specific study involving cancer cell lines (A-431 and HT29), thiazole derivatives demonstrated significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cell signaling pathways associated with cancer and microbial resistance.
  • Protein-Ligand Interactions : Studies have shown that this compound can bind to specific proteins, altering their function and potentially leading to apoptosis in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameStructureBiological Activity
N-(2,4-Dimethylphenyl)formamideStructureModerate anticancer activity
N-(4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl)-4-nitrobenzamideStructureStrong antimicrobial properties

Properties

IUPAC Name

4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-16-8-9-17(2)21(14-16)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDHNCJKLGDDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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